molecular formula C15H16N6O3S B11023955 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11023955
M. Wt: 360.4 g/mol
InChI Key: LSNSERZUTDOGJN-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the thiadiazole ring . The reaction is usually carried out in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its specific combination of the thiadiazole and benzotriazine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H16N6O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C15H16N6O3S/c1-24-9-13-18-19-15(25-13)16-12(22)7-4-8-21-14(23)10-5-2-3-6-11(10)17-20-21/h2-3,5-6H,4,7-9H2,1H3,(H,16,19,22)

InChI Key

LSNSERZUTDOGJN-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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